molecular formula C20H26N2O4S2 B2603476 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922049-85-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2603476
CAS No.: 922049-85-2
M. Wt: 422.56
InChI Key: RNIBOKNFRMVYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Applications

Sulfonamide derivatives have been investigated for their potential antimalarial and antiviral properties. For instance, a study conducted by Fahim and Ismael (2021) delved into the antimalarial activity of sulfonamides, also exploring their applications against COVID-19 through computational calculations and molecular docking studies. These compounds demonstrated significant reactivity and potential efficacy against Plasmodium enzymes, as well as binding affinity towards SARS-CoV-2 main protease and spike glycoprotein, highlighting their potential as antimalarial and antiviral agents.

Molecular Docking and Theoretical Studies

Theoretical calculations and molecular docking studies serve as a crucial step in understanding the interaction mechanisms of sulfonamide derivatives with biological targets. For example, Murugesan et al. (2002) described the design and discovery of N-isoxazolyl biphenylsulfonamides as dual angiotensin II and endothelin A receptor antagonists, showcasing a novel approach to treating hypertension through dual receptor antagonism. This study emphasized the utility of molecular docking in identifying compounds with potent biological activities.

VEGFR-2 Inhibition for Anticancer Activity

Sulfonamide derivatives carrying biologically active moieties have been explored for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a target of interest in cancer therapy. Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety and evaluated their anticancer activity, highlighting the role of VEGFR-2 inhibition in anticancer strategies. The study found that certain derivatives showed promising activity, underscoring the potential of sulfonamide-based compounds in cancer treatment.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases by sulfonamide derivatives represents another application area, with implications for therapeutic intervention in various diseases. Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of human carbonic anhydrases. This study illustrates the potential of structurally novel sulfonamide derivatives as enzyme inhibitors.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-5-11-22-16-9-7-14(12-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h7-10,12,21H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIBOKNFRMVYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)CC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.